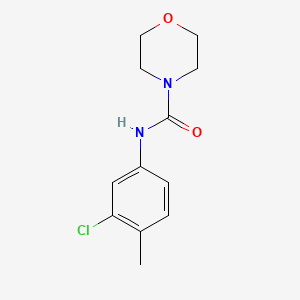

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide” is a compound that contains a morpholine ring, which is a common feature in many biologically active compounds . The morpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using acetic acid as a solvent . The reaction typically involves an amine and a carboxylic acid, resulting in the formation of an amide .Molecular Structure Analysis

The morpholine ring in this compound likely adopts a chair conformation, which is the most stable conformation for six-membered rings .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Several studies have focused on the synthesis and evaluation of compounds with morpholine and carboxamide components for their antitumor activities. For instance, compounds synthesized through the condensation of isocyanato benzene derivatives with morpholino-1H-indazol-3-amine have shown distinct inhibitory capacities against the proliferation of cancer cell lines such as A549 and BGC-823 (Ji et al., 2018). Similarly, another study synthesized a compound that inhibited some cancer cell lines, further demonstrating the potential of these compounds in cancer therapy (Hao et al., 2017).

Corrosion Inhibition

Research into morpholine and piperazine-based carboxamide derivatives has also revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds form protective films on the metal surface, significantly reducing corrosion rates (Nnaji et al., 2017).

Synthesis Methodologies

Innovations in synthesis methodologies involving morpholine derivatives have been reported. For example, the use of sulfinamides as amine protecting groups has been applied in converting amino alcohols into morpholines, highlighting a high-yielding and efficient methodology that has applications in drug synthesis (Fritz et al., 2011). Another study developed a one-pot procedure for synthesizing novel morpholin-2-one derivatives, demonstrating the efficiency of utilizing glycolaldehyde dimer in the Ugi multicomponent reaction (Kim et al., 2001).

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties. A study on Mannich base derivatives of morpholine showed significant antibacterial and antifungal activities, indicating the potential for these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9-2-3-10(8-11(9)13)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIFLVPRZSGQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCOCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)

![3-(4-methylphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2821451.png)

![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2821462.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2821463.png)

![(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821465.png)